

Cinoxate: A Technical Guide for Researchers

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Compound Name:	Cinoxate	
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An In-depth Examination of the UV Filter **Cinoxate** (CAS Number: 104-28-9, Molecular Formula: C14H18O4)

This technical guide provides a comprehensive overview of **Cinoxate**, an organic ultraviolet (UV) B filter. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its chemical properties, synthesis, mechanism of action, and relevant experimental protocols. While historically used in sunscreen formulations, its use has declined due to its limited efficacy compared to modern broad-spectrum UV filters.

Core Physicochemical and Spectroscopic Data

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is a cinnamate ester. Its primary function in dermatological formulations is the absorption of UVB radiation. A summary of its key properties is presented below.



Property	Value	Reference(s)
CAS Number	104-28-9	[1]
Molecular Formula	C14H18O4	[1]
Molecular Weight	250.29 g/mol	[1]
IUPAC Name	2-ethoxyethyl (2E)-3-(4- methoxyphenyl)prop-2-enoate	
Appearance	Slightly yellow, viscous liquid	_
Solubility	Insoluble in water; miscible with alcohols, esters, and vegetable oils	
UV Absorption Range	Primarily UVB	_
Peak UV Absorption (λmax)	Approximately 289 nm	_

Synthesis of Cinoxate

A plausible and commonly referenced method for synthesizing **Cinoxate** is through the acid-catalyzed esterification of p-methoxycinnamic acid with 2-ethoxyethanol. While detailed industrial synthesis protocols are proprietary, a general laboratory-scale procedure can be outlined.

Experimental Protocol: Esterification for Cinoxate Synthesis

Objective: To synthesize 2-ethoxyethyl p-methoxycinnamate (Cinoxate) via esterification.

Materials:

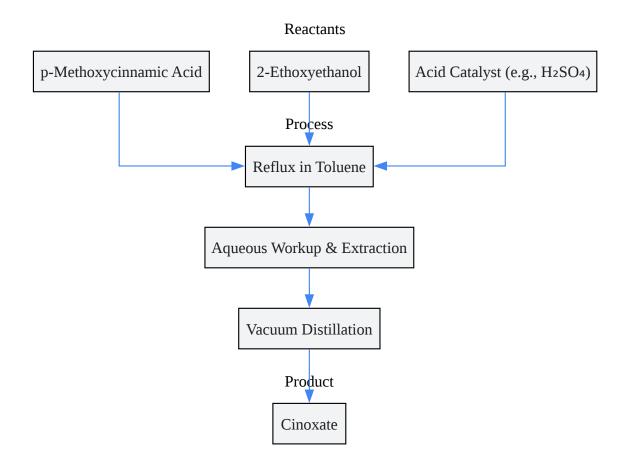
- p-Methoxycinnamic acid
- 2-Ethoxyethanol
- A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)



- An organic solvent for reflux (e.g., toluene)
- Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for reflux and extraction

- In a round-bottom flask, dissolve p-methoxycinnamic acid in a minimal amount of 2ethoxyethanol.
- Add a catalytic amount of the strong acid.
- Add toluene to the mixture to facilitate azeotropic removal of water.
- Heat the mixture to reflux, using a Dean-Stark apparatus to collect the water produced during the reaction.
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution.
- Wash the organic layer with water until neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the toluene under reduced pressure using a rotary evaporator.
- The resulting crude Cinoxate can be further purified by vacuum distillation to yield a viscous, slightly yellow liquid.





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A simplified workflow for the synthesis of **Cinoxate**.

Mechanism of Action and Efficacy

Cinoxate functions as a chemical sunscreen by absorbing UVB radiation, which in turn excites the molecule to a higher energy state. This energy is then dissipated as heat, preventing the UV photons from reaching and damaging the skin. However, **Cinoxate**'s efficacy is limited as it offers minimal protection against UVA radiation and is considered one of the weaker FDA-approved sunscreen ingredients.



Experimental Protocols for Efficacy and Safety Assessment In Vitro Sun Protection Factor (SPF) Determination

The determination of a sunscreen's efficacy is crucial. The following is a generalized workflow for in vitro SPF testing, often guided by standards such as ISO 24443.[2][3]

Objective: To determine the in vitro SPF of a sunscreen formulation containing Cinoxate.

Materials:

- Sunscreen formulation containing Cinoxate
- Polymethylmethacrylate (PMMA) plates
- · Spectrophotometer with an integrating sphere
- Solar simulator

- Substrate Preparation: Use a roughened PMMA plate to mimic the skin's surface.
- Sample Application: Apply a precise and uniform amount of the sunscreen formulation (e.g., 1.3 mg/cm²) onto the PMMA plate.
- Initial Absorbance Measurement: Measure the initial UV absorbance of the sunscreen film using the spectrophotometer across the UV spectrum (290-400 nm).
- UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator to assess photostability.
- Post-Irradiation Absorbance Measurement: Re-measure the UV absorbance of the sample after irradiation.
- Data Analysis: Calculate the SPF value based on the absorbance data.





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Workflow for in vitro SPF determination.

Photostability Testing by High-Performance Liquid Chromatography (HPLC)

The photostability of a UV filter is its ability to retain its protective properties upon exposure to UV radiation. A common method for assessing this is HPLC, with guidelines provided by the International Council for Harmonisation (ICH) Q1B.

Objective: To quantify the degradation of **Cinoxate** in a formulation after UV exposure.

Materials:

- Sunscreen formulation
- Photostability chamber
- HPLC system with a UV detector
- C18 HPLC column
- Appropriate mobile phase (to be optimized, e.g., ethanol and acetic acid mixture)
- Solvent for extraction (e.g., methanol or ethanol)

- Sample Preparation: Apply a thin, uniform film of the sunscreen formulation onto a suitable substrate (e.g., quartz plate). Prepare a control sample protected from light.
- UV Exposure: Place the samples in a photostability chamber and expose them to a controlled dose of UV radiation.



- Sample Extraction: After exposure, extract Cinoxate from the substrate using a suitable solvent.
- HPLC Analysis: Inject the extracted sample and the control into the HPLC system.
- Quantification: Compare the peak area of **Cinoxate** in the exposed sample to the control to determine the percentage of degradation.

Cell-Based Assays for Photoprotection

Cell-based assays provide insights into the biological protection offered by a sunscreen at the cellular level.

Objective: To assess the ability of a **Cinoxate**-containing formulation to protect human keratinocytes from UV-induced DNA damage.

Materials:

- Human keratinocyte cell line (e.g., HaCaT)
- · Cell culture reagents
- Sunscreen formulation
- UV radiation source
- Assay kits for DNA damage (e.g., ELISA for cyclobutane pyrimidine dimers CPDs)

- Cell Culture: Culture human keratinocytes to an appropriate confluency.
- Sunscreen Application: Apply the sunscreen formulation to the cells (often on a transparent membrane placed over the cells).
- UV Irradiation: Expose the cells to a controlled dose of UV radiation.
- DNA Extraction: After a post-irradiation incubation period, lyse the cells and extract the genomic DNA.

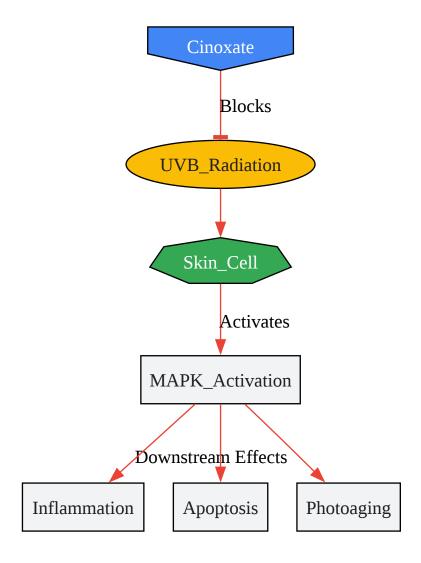


- DNA Damage Quantification: Quantify the amount of CPDs in the DNA using an ELISAbased method.
- Data Analysis: Compare the level of DNA damage in sunscreen-protected cells to unprotected irradiated cells.

Signaling Pathways of Interest UV-Induced Mitogen-Activated Protein Kinase (MAPK) Signaling

UVB radiation is a known activator of cellular stress pathways, including the MAPK pathways (ERK, JNK, and p38). Activation of these pathways can lead to inflammation and apoptosis. A primary function of a UVB-absorbing compound like **Cinoxate** is to prevent the initial UV insult that triggers these cascades.





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Cinoxate's role in blocking UV-induced MAPK signaling.

Peroxisome Proliferator-Activated Receptor y (PPARy) Agonism

Recent research has identified **Cinoxate** as a potential agonist for PPARy, a nuclear receptor involved in the regulation of lipid metabolism and inflammation. This suggests a biological activity for **Cinoxate** beyond its UV-absorbing properties, which may warrant further investigation in the context of dermatological science.

Experimental Protocol: PPARy Agonist Screening Assay



Objective: To determine if **Cinoxate** can activate the PPARy receptor.

Materials:

- A cell line engineered to express a PPARy-responsive reporter gene (e.g., luciferase)
- Cinoxate
- A known PPARy agonist (positive control, e.g., Rosiglitazone)
- Cell culture reagents
- Luciferase assay reagent

Procedure:

- Cell Seeding: Seed the reporter cell line in a multi-well plate.
- Compound Treatment: Treat the cells with varying concentrations of Cinoxate, the positive control, and a vehicle control.
- Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (e.g., 24 hours).
- Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is indicative of PPARy activation.
- Data Analysis: Compare the luciferase activity in Cinoxate-treated cells to the controls to determine its agonistic potential.

Conclusion

Cinoxate is a historically significant UVB filter with a well-understood mechanism of action based on the absorption of UV radiation. However, its limited efficacy, particularly the lack of UVA protection, has led to its replacement by more advanced, broad-spectrum sunscreen agents in modern formulations. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued study of **Cinoxate** and other



photoprotective compounds, highlighting the evolving standards and methodologies in dermatological and pharmaceutical research.

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